1-Azetidinesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

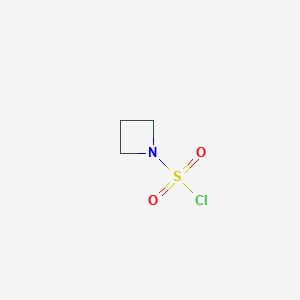

2D Structure

3D Structure

Properties

IUPAC Name |

azetidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2S/c4-8(6,7)5-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHFRFOWQURJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639519-67-8 | |

| Record name | azetidine-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Application of 1-Azetidinesulfonyl Chloride

This guide provides an in-depth exploration of 1-azetidinesulfonyl chloride, a pivotal building block in modern medicinal chemistry. We will dissect its discovery, core synthetic methodologies, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a robust understanding of the principles governing its synthesis and use.

The Strategic Importance of this compound in Drug Discovery

The sulfonamide functional group is a cornerstone of pharmaceutical development, present in a wide array of drugs, including antibacterials, diuretics, and antitumor agents.[1] Traditionally, these are synthesized by reacting an amine with a suitable sulfonyl chloride.[2] The discovery and application of this compound represent a significant advancement in this field.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is not merely a passive scaffold. Its incorporation into drug candidates is a deliberate strategy to enhance physicochemical properties.[3][4] The ring's inherent strain and unique three-dimensional geometry can lead to:

-

Improved Aqueous Solubility: The polar nitrogen atom can act as a hydrogen bond acceptor, often improving the solubility of the parent molecule.

-

Enhanced Metabolic Stability: Compared to more common moieties like amides, the N-sulfonyl bond of an azetidine sulfonamide can exhibit greater resistance to enzymatic hydrolysis.[5]

-

Favorable Conformational Constraint: The rigid structure of the azetidine ring can lock a molecule into a bioactive conformation, improving its binding affinity to a biological target.

This compound serves as the primary reagent for seamlessly installing this valuable azetidine-sulfonamide motif, making it an indispensable tool for medicinal chemists.

Core Synthesis: The Direct Sulfonylation of Azetidine

The most direct and widely employed route to this compound is the reaction of azetidine with sulfuryl chloride (SO₂Cl₂). This approach leverages the nucleophilicity of the secondary amine on the azetidine ring and the strong electrophilicity of the sulfur atom in sulfuryl chloride.

Mechanistic Rationale and Causality

The reaction proceeds via a classical nucleophilic substitution at the sulfur center.

-

Nucleophilic Attack: The lone pair of electrons on the azetidine nitrogen atom attacks one of the sulfur atoms in sulfuryl chloride.

-

Chloride Expulsion: This attack forms a transient intermediate, which collapses by expelling a chloride ion, resulting in the formation of a protonated this compound.

-

Deprotonation: A non-nucleophilic base, typically triethylamine (TEA), is crucial. It quenches the hydrogen chloride (HCl) byproduct generated in the reaction. This is critical for two reasons:

The choice of an inert, aprotic solvent like dichloromethane (DCM) is deliberate. It readily dissolves the reactants while remaining unreactive, preventing solvolysis of the highly reactive sulfuryl chloride and the final product.[8]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel. Sulfuryl chloride is corrosive and reacts violently with water.[9]

-

Vessel Preparation: A two-necked round-bottomed flask, equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, is dried under vacuum with a heat gun and cooled under a nitrogen atmosphere.[10]

-

Reactant Charging: The flask is charged with azetidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Triethylamine (1.1 eq) is added, and the solution is cooled to 0 °C in an ice-water bath.

-

Reagent Addition: Sulfuryl chloride (1.05 eq) is dissolved in a separate portion of anhydrous DCM and transferred to the dropping funnel. This solution is added dropwise to the stirred azetidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Aqueous Workup: The reaction is carefully quenched by pouring it into a separatory funnel containing cold water or a saturated aqueous solution of sodium bicarbonate.[11]

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine.

-

Isolation and Purification: The combined organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure at a low temperature (<30 °C). The resulting crude product is typically purified by flash column chromatography on silica gel to yield this compound as a moisture-sensitive solid or oil.

Quantitative Data Summary

| Reactant/Parameter | Molar Eq. | Typical Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| Azetidine | 1.0 | Dichloromethane | 0 to 25 | 1 - 2 | 70 - 85 |

| Sulfuryl Chloride | 1.05 | - | - | - | - |

| Triethylamine | 1.1 | - | - | - | - |

Synthetic Challenges and Strategic Considerations

-

Reagent Purity and Stability: this compound is highly reactive and susceptible to hydrolysis. It must be handled under anhydrous conditions and stored in a moisture-free environment. Its inherent instability makes its long-term storage challenging, and it is often prepared fresh for subsequent reactions.

-

Ring Strain Management: The primary competing reaction is the ring-opening of the azetidine moiety.[3] This is mitigated by maintaining low temperatures during the exothermic addition of sulfuryl chloride and by using a non-nucleophilic base to prevent an acidic environment. Harsh conditions or the presence of aggressive nucleophiles can lead to decomposition.

-

Alternative Reagents: Sulfonyl Fluorides: In recent years, azetidine sulfonyl fluorides (ASFs) have emerged as valuable alternatives.[12][13] Sulfonyl fluorides are significantly more stable to hydrolysis than their chloride counterparts, allowing for easier handling, purification, and storage.[13] While less reactive, they can be effectively coupled with nucleophiles under slightly more forcing conditions, offering a different strategic advantage in complex, multi-step syntheses.[12][13]

Application in the Synthesis of Bioactive Sulfonamides

The primary utility of this compound is its role as a key intermediate for synthesizing N-azetidinyl sulfonamides. This reaction is robust and generally high-yielding, involving the coupling of the sulfonyl chloride with a primary or secondary amine (R¹R²NH).

General Reaction Mechanism

Caption: General synthesis of azetidine sulfonamides.

This straightforward coupling reaction vastly expands the chemical space accessible to medicinal chemists. By varying the amine component, a diverse library of sulfonamide derivatives can be rapidly generated for structure-activity relationship (SAR) studies. The sulfonamide moiety formed is crucial for binding interactions in many drug classes.[14]

Future Outlook and Advanced Methodologies

The synthesis of sulfonyl chlorides, while established, is an area of active research aimed at improving safety, efficiency, and environmental impact. For the production of this compound and related compounds, future developments are likely to focus on:

-

Continuous Flow Synthesis: Flow chemistry offers significant advantages for handling hazardous reagents like chlorosulfonic acid or sulfuryl chloride.[15] Automated continuous systems can improve safety by minimizing the amount of reactive material present at any given time and enhance consistency and yield through precise control of reaction parameters.[15]

-

Milder Sulfonylation Reagents: Research into novel, milder reagents for converting amines to sulfonyl chlorides continues to be a priority, aiming to improve functional group tolerance and reduce the use of harsh chemicals.[16]

-

Photocatalytic Methods: Emerging strategies using visible light photocatalysis to generate sulfonyl chlorides from precursors like diazonium salts offer a sustainable and mild alternative to traditional methods, potentially expanding the scope of accessible structures.[17]

By mastering the synthesis and strategically applying this compound, drug discovery programs can continue to leverage the unique benefits of the azetidine scaffold to develop next-generation therapeutics with optimized efficacy and pharmaceutical properties.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Reactions of Azetidines | Ambeed [ambeed.com]

- 7. home.iitk.ac.in [home.iitk.ac.in]

- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. marketpublishers.com [marketpublishers.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pure.mpg.de [pure.mpg.de]

An In-depth Technical Guide to 1-Azetidinesulfonyl Chloride

Introduction: The Strategic Importance of a Strained Ring Sulfonyl Chloride

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry.[1][2] Their inherent ring strain endows them with unique conformational properties and reactivity profiles, making them attractive bioisosteres for larger, more flexible ring systems.[2] When functionalized with a highly reactive sulfonyl chloride group, as in 1-Azetidinesulfonyl chloride (CAS No. 639519-67-8), the resulting molecule becomes a powerful electrophilic building block for the synthesis of novel sulfonamides.[3] These sulfonamide derivatives are of significant interest to drug development professionals due to their prevalence in a wide range of therapeutic agents.

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and handling of this compound. The information herein is curated for researchers and scientists, offering field-proven insights to enable its effective and safe utilization in the laboratory.

Molecular and Physicochemical Properties

This compound is a reactive compound whose utility is defined by its distinct structural features. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 639519-67-8 | Synthonix[3] |

| Molecular Formula | C₃H₆ClNO₂S | Synthonix[3] |

| Molecular Weight | 155.60 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid (typical for sulfonyl chlorides) | General Knowledge[4] |

| Purity | ≥94% (typical commercial grade) | Synthonix[3] |

| SMILES | S(=O)(=O)(N1CCC1)Cl | Synthonix[3] |

| InChIKey | OPHFRFOWQURJRP-UHFFFAOYSA-N | Synthonix[3] |

Synthesis and Mechanistic Considerations

The synthesis of sulfonyl chlorides is a fundamental transformation in organic chemistry. While specific, peer-reviewed synthetic procedures for this compound are not widespread in the public domain, its synthesis can be logically inferred from established methods for creating sulfonyl chlorides from their corresponding amines or sulfur-containing precursors.

A common and industrially relevant method for preparing sulfonyl chlorides is through chlorosulfonation.[6] A plausible synthetic route would involve the reaction of azetidine with a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

Plausible Synthetic Pathway: Azetidine, serving as the nitrogen nucleophile, would react with sulfuryl chloride. This reaction must be conducted under carefully controlled, anhydrous conditions, typically at low temperatures and in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The inertness of the solvent is critical to prevent hydrolysis of the highly reactive sulfuryl chloride and the product.

Workflow for the Conceptual Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group (-SO₂Cl). This functional group is highly susceptible to attack by nucleophiles, making it an excellent reagent for sulfonylation reactions.[4]

-

Reaction with Nucleophiles : It will react readily with primary and secondary amines to form stable sulfonamides. It also reacts with alcohols to form sulfonate esters and with water to hydrolyze into azetidine hydrochloride and sulfuric acid. This moisture sensitivity is a critical handling consideration.[4]

-

Stability : The compound is sensitive to moisture, air, and light.[7] Hydrolysis is a primary degradation pathway. Therefore, it must be stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and refrigerated to maintain its quality.[7]

-

Thermal Decomposition : As with many sulfonyl chlorides, heating can lead to decomposition, releasing hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and sulfur oxides (SOx).[7]

General Reaction Mechanism: Sulfonamide Formation

Caption: General mechanism for the formation of a sulfonamide.

Applications in Drug Discovery

The primary application of this compound is as a synthon for introducing the azetidine-1-sulfonamide moiety into target molecules. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial drugs, diuretics, and anticonvulsants.[8] The incorporation of the strained azetidine ring can favorably alter a drug candidate's physicochemical properties, such as:

-

Solubility : Modifying lipophilicity to improve aqueous solubility.

-

Metabolic Stability : The azetidine ring can block sites of metabolism.

-

Binding Affinity : The rigid conformation can lead to more specific and potent interactions with biological targets.

Safety, Handling, and Storage

This compound is a corrosive and reactive chemical that requires careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side-shields or chemical goggles, a lab coat, and chemical-resistant gloves (inspect gloves prior to use).[9]

-

Handling : All operations should be conducted within a chemical fume hood to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[7] The compound is air and light sensitive.[7]

-

Storage : Store in a dry place in a tightly closed container under an inert atmosphere.[7] For long-term stability and to maintain product quality, refrigeration is recommended.[7] Keep away from incompatible materials such as strong oxidizing agents and water.[7]

-

Spills and Disposal : In case of a spill, absorb with an inert, liquid-binding material (e.g., sand, diatomite) and place in a chemical waste container.[10] Waste must be disposed of in accordance with local and national regulations. Do not allow the product to enter drains.[9]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a general, self-validating method for synthesizing an N-substituted azetidine-1-sulfonamide.

Objective: To react this compound with a primary amine to form the corresponding sulfonamide.

Materials:

-

This compound

-

Primary amine of choice (e.g., benzylamine)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Triethylamine (TEA) or another non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup : In a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Causality: Anhydrous conditions are essential to prevent the hydrolysis of the sulfonyl chloride.[4] Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

-

-

Addition of Sulfonyl Chloride : Cool the solution to 0 °C using an ice-water bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise via a syringe.

-

Causality: Slow, cooled addition helps to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Self-Validation: TLC provides a direct visual confirmation that the starting material has been converted to a new, typically less polar, product.

-

-

Workup : Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

-

Causality: The bicarbonate wash removes the triethylamine hydrochloride salt and any unreacted starting material or acidic byproducts.

-

-

Purification Prep : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Causality: The brine wash removes residual water, and the drying agent ensures the complete removal of water before concentration.

-

-

Final Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Self-Validation: Column chromatography separates the desired sulfonamide from any impurities. Fractions can be analyzed by TLC to ensure purity.

-

-

Characterization : Combine the pure fractions and concentrate to afford the final product. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Self-Validation: Spectroscopic analysis provides definitive structural confirmation of the synthesized sulfonamide, validating the success of the reaction.

-

References

- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthonix, Inc > Building Blocks > 639519-67-8 | this compound [synthonix.com]

- 4. nbinno.com [nbinno.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. fishersci.com [fishersci.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. base-asia.com [base-asia.com]

- 10. premierscientific.co.uk [premierscientific.co.uk]

1-Azetidinesulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide serves as an in-depth technical resource on 1-azetidinesulfonyl chloride, a pivotal building block in contemporary organic synthesis and medicinal chemistry. We will dissect its core chemical properties, established synthetic routes, reactivity patterns, and significant applications, particularly within the realm of drug discovery. This document is designed to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights to effectively utilize this versatile reagent.

Part 1: Core Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is identified by a unique CAS number and a distinct chemical structure that dictates its reactivity.

Core Identifiers:

-

Chemical Name: this compound

-

CAS Number: 639519-67-8[1]

-

Molecular Formula: C₃H₆ClNO₂S[1]

-

Molecular Weight: 155.6 g/mol

-

SMILES: S(=O)(=O)(N1CCC1)Cl[1]

-

InChIKey: OPHFRFOWQURJRP-UHFFFAOYSA-N[1]

Chemical Structure:

The structure is characterized by a four-membered, saturated azetidine ring bonded to a sulfonyl chloride functional group. The inherent ring strain of the azetidine and the high electrophilicity of the sulfonyl group are the primary determinants of its chemical behavior.

Part 2: Synthesis and Purification: A Validated Protocol

The synthesis of sulfonyl chlorides is a cornerstone of organic chemistry, with various established methods.[2][3] For this compound, the most common laboratory-scale synthesis involves the reaction of azetidine with a chlorosulfonating agent, such as sulfuryl chloride.

Synthetic Workflow Overview

The process begins with the controlled addition of sulfuryl chloride to a solution of azetidine in an inert solvent at low temperatures to manage the exothermic reaction. This is followed by a standard aqueous workup to remove byproducts and unreacted starting materials, and finally, purification of the crude product.

Caption: A typical synthetic workflow for this compound.

Detailed Experimental Protocol

Expertise & Experience Insight: The slow, dropwise addition of sulfuryl chloride at 0°C is critical. This mitigates the highly exothermic nature of the reaction, preventing the formation of undesired byproducts and ensuring the integrity of the strained azetidine ring.

Materials:

-

Azetidine

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Dissolve azetidine (1.0 equivalent) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition: Add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous DCM dropwise via an addition funnel over 30-60 minutes. Maintain the internal temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture back to 0°C and carefully quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel to afford the pure this compound.

Part 3: Chemical Reactivity and Mechanistic Logic

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group as an electrophile. This reactivity is comparable to that of acyl chlorides, though generally, sulfonyl chlorides are slightly less reactive, allowing for more controlled reactions.[4]

Nucleophilic Substitution: The Cornerstone Reaction

The primary reaction pathway is nucleophilic substitution at the tetracoordinate sulfur atom.[5] The sulfonyl chloride readily reacts with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.

Caption: General mechanism for sulfonamide formation.

Trustworthiness Insight: This reaction is self-validating. The formation of HCl as a byproduct drives the reaction forward, especially when a non-nucleophilic base (e.g., triethylamine or pyridine) is added to act as a scavenger. The progress can be easily monitored by the precipitation of the amine hydrochloride salt.

Comparative Reactivity

| Reagent Class | Relative Reactivity | Common Nucleophiles | Key Application |

| Acyl Chlorides | Very High | Water, Alcohols, Amines | Ester/Amide Synthesis[6] |

| Sulfonyl Chlorides | High | Amines, Alcohols | Sulfonamide/Sulfonate Ester Synthesis |

| Alkyl Halides | Moderate | Varies (SN1/SN2) | C-C, C-N, C-O Bond Formation |

Part 4: Applications in Drug Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[7] The azetidine sulfonamide moiety, derived from this compound, is particularly valuable for its ability to fine-tune the physicochemical properties of drug candidates.

Authoritative Grounding: Sulfonate salts and sulfonamide derivatives are widely used to improve properties like solubility and bioavailability, although care must be taken to control for potentially genotoxic sulfonate ester impurities.[8][9] The incorporation of the small, polar azetidine ring can enhance aqueous solubility and provides a vector for interaction with protein targets without significantly increasing molecular weight.

Examples of Therapeutic Areas:

-

Diuretics: Many early diuretic drugs are based on a sulfonamide scaffold.

-

Antibacterials: The "sulfa drugs" were among the first effective systemic antibiotics.

-

Antivirals: Protease inhibitors often incorporate sulfonamide groups for hydrogen bonding interactions.

-

Oncology: Kinase inhibitors and other targeted therapies frequently utilize sulfonamides to engage with the target protein's active site.

Part 5: Safety, Handling, and Storage

Hazard Profile: this compound is a corrosive and moisture-sensitive compound. Contact with water or moisture in the air will lead to hydrolysis, producing hydrochloric acid (HCl) and azetidinesulfonic acid, resulting in fuming.[10]

-

Causes severe skin burns and eye damage. [11]

-

May cause respiratory irritation.

Handling and PPE:

-

Always handle in a certified chemical fume hood to avoid inhalation of vapors and fumes.[12][13]

-

Wear appropriate personal protective equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).

-

Chemical safety goggles and a face shield.[11]

-

A flame-retardant lab coat.

-

Storage:

-

Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).[10]

-

Keep in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like water, strong bases, and alcohols.[10][13]

Emergency Procedures:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][14]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

References

- 1. Synthonix, Inc > Building Blocks > 639519-67-8 | this compound [synthonix.com]

- 2. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]

- 3. pure.mpg.de [pure.mpg.de]

- 4. reddit.com [reddit.com]

- 5. mdpi.com [mdpi.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solubility of Some Drugs in Aqueous Solutions of Choline Chloride-Based Deep Eutectic Solvent Systems: Experimental Data, Modeling, and the Impact of Solution pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Acetylsulfanilyl Chloride CAS 121-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

An In-depth Technical Guide to the Spectroscopic Data and Analysis of 1-Azetidinesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azetidinesulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a strained four-membered azetidine ring and a reactive sulfonyl chloride group. The azetidine moiety is a valuable pharmacophore known to impart unique conformational constraints and improve physicochemical properties of drug candidates. The sulfonyl chloride functional group serves as a versatile synthetic handle for the introduction of sulfonamide linkages, a common motif in a wide array of therapeutic agents.

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, the following sections will not only present the predicted spectroscopic data but also delve into the rationale behind the spectral features, offering insights into how these techniques can be leveraged for structural elucidation, purity assessment, and quality control in a drug discovery and development setting. While experimental spectra for this specific molecule are not publicly available, this guide will provide a robust theoretical framework for its analysis based on the well-established principles of spectroscopy and data from analogous structures.

Molecular Structure and Key Features

To understand the spectroscopic data of this compound, it is crucial to first examine its molecular structure. The molecule consists of an azetidine ring attached to a sulfonyl chloride group via the nitrogen atom.

Caption: Molecular structure of this compound.

The key structural features that will dominate the spectroscopic signatures are:

-

Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom. The ring strain and the symmetry of the unsubstituted ring will influence the chemical shifts and coupling constants in NMR spectroscopy.

-

Sulfonyl Chloride Group (-SO₂Cl): A strongly electron-withdrawing group that will significantly deshield adjacent protons and carbons in the NMR spectra. It also gives rise to characteristic strong stretching vibrations in the infrared (IR) spectrum.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom.

A. ¹H NMR Spectroscopy

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Due to the reactivity of the sulfonyl chloride, aprotic solvents are essential.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two types of methylene protons in the azetidine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.0 - 4.5 | Triplet | 4H | CH₂ -N-SO₂Cl | The protons on the carbons adjacent to the nitrogen are significantly deshielded due to the strong electron-withdrawing effect of the sulfonyl chloride group. The signal is expected to be a triplet due to coupling with the protons on the C3 carbon. |

| ~ 2.2 - 2.7 | Quintet | 2H | CH₂ -CH₂-N | The protons on the C3 carbon are less deshielded and will appear further upfield. This signal is expected to be a quintet due to coupling with the four equivalent protons on the two adjacent carbons. |

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is to ensure adequate resolution of the multiplets. The use of aprotic deuterated solvents like CDCl₃ is critical to prevent reaction with the sulfonyl chloride group.[1]

B. ¹³C NMR Spectroscopy

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Use the same NMR spectrometer, but with a carbon probe or a broadband probe.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a standard proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Processing: Process the FID similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show two signals for the two distinct carbon environments in the azetidine ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 50 - 60 | C H₂-N-SO₂Cl | The carbons directly attached to the nitrogen are deshielded by the sulfonyl chloride group and will appear at a lower field. |

| ~ 20 - 30 | C H₂-CH₂-N | The C3 carbon of the azetidine ring will be less affected by the sulfonyl chloride group and will resonate at a higher field. |

The chemical shifts for azetidine derivatives can vary, but these predicted ranges are based on typical values for substituted azetidines.[2][3]

Caption: A typical workflow for NMR-based structural analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. For this compound, IR spectroscopy will be particularly useful for confirming the presence of the sulfonyl chloride group.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty sample holder or the solvent should be acquired and subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the sulfonyl chloride group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~ 1370 - 1410 | Strong | Asymmetric S=O stretch | Sulfonyl chloride |

| ~ 1160 - 1204 | Strong | Symmetric S=O stretch | Sulfonyl chloride |

| ~ 2800 - 3000 | Medium | C-H stretch | Azetidine ring |

| ~ 550 - 700 | Medium | S-Cl stretch | Sulfonyl chloride |

The presence of two strong absorption bands in the specified regions for the S=O stretching vibrations is highly characteristic of the sulfonyl chloride functional group.[4]

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI will likely lead to more extensive fragmentation.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Detection: The ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound (Molecular Weight: 155.6 g/mol ) is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 155/157 | [C₃H₆ClNO₂S]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 120 | [C₃H₆NO₂S]⁺ | Loss of Cl• (M - 35/37) |

| 99/101 | [SO₂Cl]⁺ | Cleavage of the N-S bond |

| 56 | [C₃H₆N]⁺ | Cleavage of the N-S bond |

| 64 | [SO₂]⁺ | Loss of SO₂ from fragment ions |

A common fragmentation pathway for sulfonyl chlorides involves the loss of the chlorine atom followed by the loss of sulfur dioxide.[5] The presence of chlorine will be evident from the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.

Caption: Plausible fragmentation pathways for this compound in MS.

Conclusion

References

Solubility Profile of 1-Azetidinesulfonyl Chloride: A Technical Guide for Practical Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Reactive Intermediate

In the landscape of modern drug discovery and organic synthesis, 1-Azetidinesulfonyl chloride stands out as a valuable, yet challenging, building block. Its strained four-membered ring and reactive sulfonyl chloride moiety offer unique avenues for chemical exploration. However, the very features that make it synthetically attractive also dictate a complex interplay with its environment, particularly with solvents. A thorough understanding of its solubility profile is not merely an academic exercise; it is a prerequisite for successful process development, from reaction setup and purification to formulation. This guide provides a framework for understanding, experimentally determining, and practically applying the solubility characteristics of this compound, grounded in the principles of physical organic chemistry and informed by extensive experience with reactive intermediates.

The Molecular Architecture of this compound: A Prelude to its Solubility

The solubility of a compound is fundamentally governed by its molecular structure. In the case of this compound (C₃H₆ClNO₂S), several key features are at play:

-

The Sulfonyl Chloride Group (-SO₂Cl): This functional group is highly polar and electrophilic. The sulfur-oxygen and sulfur-chlorine bonds are polarized, creating a significant dipole moment. This polarity suggests a preference for polar solvents.

-

The Azetidine Ring: This saturated four-membered nitrogen-containing ring is also polar. The nitrogen atom can act as a hydrogen bond acceptor.

-

Overall Molecular Size: As a relatively small molecule, its solubility will be more heavily influenced by its functional groups than by a large, nonpolar scaffold.

Based on these structural characteristics, we can apply the "like dissolves like" principle to anticipate its solubility behavior. The polar nature of this compound suggests that it will be more soluble in polar solvents than in nonpolar solvents like hexanes or toluene. However, a critical caveat exists: the high reactivity of the sulfonyl chloride group.

The Dichotomy of Solubility and Reactivity in Protic Solvents

Sulfonyl chlorides are well-known for their reactivity towards nucleophiles, including protic solvents like water and alcohols.[1][2][3] This reactivity, often termed solvolysis, results in the decomposition of the sulfonyl chloride into the corresponding sulfonic acid or ester.

This reaction has profound implications for solubility determination. In protic solvents, one is not merely observing dissolution but a chemical transformation. Therefore, when considering solubility in these media, it is crucial to distinguish between the solubility of the starting material and the apparent solubility due to its conversion into a more soluble product. For synthetic applications, the use of protic solvents is generally avoided unless the desired product is the sulfonic acid or ester.

A Practical Guide to Experimental Solubility Determination

Given the lack of specific published quantitative solubility data for this compound, experimental determination is essential. The following protocol provides a robust method for assessing solubility in various solvents.

Experimental Protocol: Gravimetric Solubility Determination

-

Solvent Selection: Choose a range of solvents representing different classes (polar aprotic, polar protic, and nonpolar). Examples include acetonitrile, dichloromethane, ethyl acetate, tetrahydrofuran, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, water, and hexanes.

-

Preparation of Saturated Solutions:

-

In a series of vials, add a known volume (e.g., 2 mL) of each solvent.

-

Add an excess amount of this compound to each vial. An excess is present when solid material remains undissolved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). A shaker or magnetic stirrer is recommended.

-

-

Sample Isolation:

-

Allow the vials to stand undisturbed until the excess solid has settled.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant from each vial using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent transfer of solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a low temperature to avoid decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the solid residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the vial from the final weight.

-

Determine the solubility in g/L by dividing the mass of the solid by the volume of the supernatant taken.

-

Anticipated Solubility Profile and Data Presentation

Based on the properties of similar sulfonyl chlorides like benzenesulfonyl chloride and 4-acetylaminobenzenesulfonyl chloride, which are soluble in a variety of organic solvents but have low water solubility, a similar profile can be anticipated for this compound.[4][5] The experimentally determined data should be compiled into a structured table for easy comparison.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (g/L) at 25 °C | Observations (e.g., color change, gas evolution) |

| Polar Aprotic | Acetonitrile | 37.5 | Experimental Value | |

| Dichloromethane | 9.1 | Experimental Value | ||

| Ethyl Acetate | 6.0 | Experimental Value | ||

| Tetrahydrofuran (THF) | 7.6 | Experimental Value | ||

| N,N-Dimethylformamide (DMF) | 36.7 | Experimental Value | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | ||

| Polar Protic | Water | 80.1 | Experimental Value | Likely hydrolysis over time. |

| Methanol | 32.7 | Experimental Value | Potential for reaction (solvolysis). | |

| Nonpolar | Hexanes | 1.9 | Experimental Value | |

| Toluene | 2.4 | Experimental Value |

Practical Implications for Synthesis and Drug Development

The choice of solvent is a critical parameter in any chemical process involving this compound.

-

Reaction Medium: For reactions where this compound is a reactant, polar aprotic solvents such as dichloromethane, acetonitrile, or THF are often preferred. These solvents can dissolve the sulfonyl chloride without reacting with it, facilitating homogeneous reaction conditions.

-

Purification: The solubility profile is key to developing effective purification strategies.

-

Crystallization: If a suitable solvent system is identified where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, crystallization can be an effective purification method.

-

Precipitation: In some cases, the low solubility of sulfonyl chlorides in water can be exploited for purification, where the product precipitates upon addition of water to the reaction mixture.[6][7]

-

-

Formulation: For drug development applications, understanding the solubility in various pharmaceutically acceptable solvents is crucial for creating stable and effective formulations.

Safety and Handling: A Non-Negotiable Priority

This compound, like other sulfonyl chlorides, is a hazardous material that must be handled with appropriate precautions.[8][9][10]

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[8][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitivity: It reacts with moisture, including humidity in the air, to release hydrochloric acid.[3][9] Handle and store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Keep containers tightly sealed.

-

Inhalation Hazard: The vapors are irritating to the respiratory system.[8] All manipulations should be performed in a well-ventilated chemical fume hood.

In case of a spill, it should be absorbed with an inert material and neutralized before disposal. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

Fundamental reaction mechanisms of 1-Azetidinesulfonyl chloride

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 1-Azetidinesulfonyl Chloride

Introduction: A Molecule of Duality

This compound is a fascinating bifunctional molecule that marries the inherent reactivity of a sulfonyl chloride with the unique stereochemical and conformational constraints of a strained four-membered azetidine ring.[1] This combination makes it a valuable building block in medicinal chemistry and organic synthesis, where the azetidine moiety can serve as a bioisostere for other cyclic systems and the sulfonyl group provides a handle for diverse functionalization.[2] Understanding the fundamental reaction mechanisms of this compound is paramount for researchers aiming to leverage its properties in drug discovery and the synthesis of complex molecular architectures.[3] This guide provides an in-depth analysis of its core reactivity, focusing on the interplay between the electrophilic sulfur center and the strained heterocyclic ring.

Core Reactivity Principles: Electrophilicity Meets Ring Strain

The reactivity of this compound is dominated by two key features:

-

The Highly Electrophilic Sulfonyl Group: The sulfur atom is in a high oxidation state (+6) and is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom. This creates a significant partial positive charge on the sulfur, making it a prime target for nucleophilic attack.

-

The Strained Azetidine Ring: Azetidine, a four-membered heterocycle, possesses significant ring strain (approximately 26 kcal/mol). This strain provides a thermodynamic driving force for reactions that lead to ring-opening, as the resulting acyclic amine is energetically more favorable.[4]

These two features can act independently or in concert, leading to a rich and sometimes complex reaction landscape. The N-sulfonyl group also influences the azetidine ring by withdrawing electron density from the nitrogen, which can affect its nucleophilicity and the reactivity of the ring carbons.

Key Reaction Mechanism I: Nucleophilic Substitution at Sulfur

The most prevalent reaction of this compound is nucleophilic substitution at the sulfonyl sulfur. This reaction is the foundation for the synthesis of a wide array of N-azetidinyl sulfonamides, a common motif in pharmacologically active compounds.

Mechanism: A Concerted Pathway

The reaction proceeds via a bimolecular nucleophilic substitution mechanism (SN2-like) at the tetracoordinate sulfur atom.[5][6] It is generally accepted to be a concerted, one-step process, although the possibility of a short-lived, hypervalent sulfurane intermediate has been debated, particularly with highly reactive nucleophiles.[7]

The key steps are:

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic sulfur atom.

-

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (chloride) occupy the apical positions.

-

Leaving Group Departure: The chloride ion is expelled, and the new sulfur-nucleophile bond is fully formed. The reaction is typically irreversible due to the stability of the chloride anion as a leaving group.[8]

Caption: Mechanism of Nucleophilic Substitution at the Sulfonyl Group.

Experimental Protocol: Synthesis of N-(Azetidine-1-sulfonyl)aniline

This protocol provides a representative method for sulfonamide bond formation, a cornerstone reaction in medicinal chemistry.

Materials:

-

This compound (1.0 mmol, 155.6 mg)

-

Aniline (1.1 mmol, 102.4 mg, 1.1 eq)

-

Triethylamine (TEA) (1.5 mmol, 209 µL, 1.5 eq)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in 5 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate vial, dissolve aniline and triethylamine in the remaining 5 mL of anhydrous DCM.

-

Add the aniline/TEA solution dropwise to the cooled sulfonyl chloride solution over 10 minutes with continuous stirring. The TEA acts as a base to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with 20 mL of DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 15 mL of 1 M HCl, 15 mL of saturated NaHCO₃, and 15 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(azetidine-1-sulfonyl)aniline.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to validate the successful synthesis.

Key Reaction Mechanism II: Nucleophilic Ring-Opening of the Azetidine

While less common under standard sulfonylation conditions, the inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening, particularly with strong nucleophiles or under forcing conditions.[9][10] The electron-withdrawing sulfonyl group can activate the ring's α-carbons towards attack.

Mechanism: SN2 Attack on Carbon

This reaction follows a standard SN2 pathway, but the attack is on one of the carbon atoms adjacent to the nitrogen, rather than the sulfur atom.

-

Nucleophilic Attack: A potent nucleophile (e.g., a strong organometallic reagent or a hard anion) attacks one of the CH₂ groups of the azetidine ring.

-

Ring Opening: The attack forces the C-N bond to break, relieving the ring strain. The nitrogen atom, bearing the sulfonyl group, acts as the leaving group in this intramolecular cleavage.

-

Protonation: The resulting sulfonamide anion is typically protonated during aqueous workup to yield the final, linear product.

Caption: General Mechanism for Nucleophilic Ring-Opening of the Azetidine.

Causality and Experimental Choices

The choice of nucleophile is critical in determining the reaction pathway.

-

Soft, neutral nucleophiles (e.g., amines, alcohols) preferentially attack the "softer" electrophilic sulfur center, leading to substitution.

-

Hard, anionic nucleophiles (e.g., organolithiums, Grignard reagents) are more likely to attack the "harder" carbon centers, potentially leading to ring-opening.

Solvent and temperature also play a crucial role. Polar aprotic solvents can stabilize charged intermediates, while higher temperatures can provide the necessary activation energy to overcome the barrier for ring-opening.[11]

Other Potential Mechanistic Pathways

While substitution at sulfur and ring-opening are the dominant paradigms, other mechanisms can be envisaged, particularly for derivatives of this compound.

-

[3+2] Cycloaddition Reactions: While the sulfonyl chloride itself is not a 1,3-dipole, N-sulfonylated azetidines can be synthesized via cycloaddition pathways. Conversely, attempts to form azomethine ylides from the azetidine ring could be explored, though the electron-withdrawing sulfonyl group would likely disfavor this. Related azido-sulfonyl compounds are well-known participants in click chemistry, highlighting the broader reactivity of the sulfonyl azide functional group.[12][13][14]

-

Elimination Reactions: If the azetidine ring is substituted with a suitable leaving group and an adjacent proton, base-mediated elimination to form an azetine derivative is theoretically possible, though this would be a highly strained and reactive species.

Data Presentation: Reactivity Comparison

The following table summarizes the expected outcomes based on the nature of the nucleophile, providing a predictive framework for experimental design.

| Nucleophile Type | Example | Primary Reactive Site | Predominant Mechanism | Expected Product |

| Neutral (Soft) | R-NH₂, R-OH | Sulfonyl Sulfur | SN2 at Sulfur | N-Azetidinyl Sulfonamide/Sulfonate |

| Anionic (Hard) | R-Li, RMgBr | Azetidine Carbon | SN2 at Carbon | Ring-Opened Propylamine Derivative |

| Anionic (Soft) | R-S⁻ | Sulfonyl Sulfur | SN2 at Sulfur | N-Azetidinyl Thiosulfonate |

| Bulky Base | LDA, t-BuOK | Azetidine Proton | E2 (Potential) | Azetine (unlikely, highly strained) |

Applications in Drug Discovery

The dual reactivity of this compound is a significant asset in drug discovery. The ability to readily form stable sulfonamides allows for the exploration of chemical space around a core azetidine scaffold.[3] The azetidine ring itself is increasingly used by medicinal chemists to improve physicochemical properties such as solubility and metabolic stability while providing a rigid vector to orient substituents into protein binding pockets.[2]

Conclusion

The fundamental reaction mechanisms of this compound are governed by a delicate balance between nucleophilic attack at the electrophilic sulfonyl group and the potential for ring-opening of the strained azetidine moiety. By understanding the principles of hard and soft acid-base theory and the kinetics of SN2 reactions at both sulfur and carbon centers, researchers can selectively control the reaction outcome. This control is essential for harnessing the full synthetic potential of this versatile building block in the development of new therapeutics and functional materials.

References

- 1. Synthonix, Inc > Building Blocks > 639519-67-8 | this compound [synthonix.com]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Reactions of Azetidines | Ambeed [ambeed.com]

- 11. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 1-Azetidinesulfonyl Chloride

<

Abstract

1-Azetidinesulfonyl chloride is a pivotal building block in contemporary drug discovery, prized for its role in introducing the unique azetidine moiety into complex molecules. However, its utility is shadowed by significant thermal instability, posing considerable safety risks and process control challenges. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of this compound. We will delve into the critical factors influencing its stability, methodologies for thermal hazard assessment, and detailed protocols for safe handling and storage. This document is intended for researchers, chemists, and process development scientists to foster a deeper understanding of this reactive compound and to ensure its safe and effective use in pharmaceutical research and development.

Introduction: The Double-Edged Sword of Reactivity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly modulate physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. This compound (ASC) serves as a highly efficient reagent for installing this valuable functional group.

Despite its synthetic utility, ASC is classified as a thermally sensitive substance. Incidents involving uncontrolled exothermic decomposition, or "runaway reactions," have been reported, highlighting the critical need for a thorough understanding of its thermal behavior.[1][2][3] The energy released during such events can lead to rapid pressure buildup in a reactor, potentially causing vessel rupture and catastrophic failure.[2][4] This guide aims to consolidate the available knowledge on ASC's thermal properties to mitigate these risks.

Physicochemical Properties and Synthesis Overview

This compound is a crystalline solid with the molecular formula C₃H₆ClNO₂S and a molecular weight of 155.60 g/mol .[5]

The synthesis of sulfonyl chlorides, including ASC, often involves chlorosulfonation reactions.[6][7] A common laboratory method for preparing sulfonyl chlorides is the reaction of a suitable precursor with chlorosulfonic acid.[8] It is crucial to note that these synthesis procedures often generate impurities that can significantly impact the thermal stability of the final product. One of the most critical impurities in the case of ASC is azetidine hydrochloride.[9][10]

Thermal Hazard Assessment: A Multi-faceted Approach

A comprehensive thermal hazard assessment of this compound involves a combination of analytical techniques designed to probe its decomposition behavior under different conditions. The primary goals are to determine the onset temperature of decomposition, the amount of energy released, and the rate of pressure generation.

Methodologies for Thermal Analysis

Several key analytical techniques are employed to characterize the thermal stability of energetic materials like ASC.

-

Differential Scanning Calorimetry (DSC): DSC is a fundamental technique used to measure the heat flow into or out of a sample as a function of temperature or time. For ASC, DSC is used to determine the onset temperature of decomposition (Tₒ) and the total heat of decomposition (ΔHₔ).

-

Thermo-gravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for identifying the temperature at which decomposition begins and for quantifying the mass loss associated with the formation of volatile decomposition products.

-

Accelerating Rate Calorimetry (ARC): ARC is an adiabatic calorimetric technique that mimics a worst-case thermal runaway scenario in a reactor. It provides data on the time-temperature-pressure relationship during an uncontrolled exothermic event.

The selection of these methods provides a holistic view of the thermal hazards, from initial decomposition to the dynamics of a potential runaway reaction.

The Critical Influence of Impurities: The Case of Azetidine Hydrochloride

The presence of impurities can dramatically lower the decomposition temperature of this compound. Azetidine hydrochloride (C₃H₈ClN) is a common impurity or starting material in the synthesis of azetidine-containing compounds and has been identified as a key destabilizing agent.[9][10]

It is hypothesized that the chloride ion from azetidine hydrochloride can act as a nucleophile, initiating the decomposition of the sulfonyl chloride. This highlights the paramount importance of stringent purification protocols and the analytical characterization of ASC batches to quantify the level of this critical impurity.

Decomposition Pathway and Gaseous Products

The thermal decomposition of sulfonyl chlorides can proceed through various mechanisms, including homolytic cleavage of the S-Cl bond to form radical intermediates.[11] The decomposition of this compound is a highly exothermic process that generates a significant volume of non-condensable gases.

Upon heating, ASC is believed to decompose, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as major gaseous products.[12] The generation of these corrosive and toxic gases adds another layer of hazard to the handling of this compound.[12][13]

The proposed decomposition can be summarized as follows:

C₃H₆ClNO₂S (s) → SO₂ (g) + HCl (g) + Other products

The rapid evolution of these gases is the primary cause of pressure buildup during a runaway reaction.

Experimental Protocols: A Guide to Safe Analysis

The following section provides generalized, step-by-step methodologies for the thermal analysis of this compound. Note: These protocols are for informational purposes only and should be adapted and performed by trained personnel in a properly equipped laboratory, adhering to all institutional and governmental safety guidelines.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the onset temperature and heat of decomposition of this compound.

Materials and Equipment:

-

DSC instrument with appropriate software

-

Hermetically sealed high-pressure crucibles (e.g., gold-plated stainless steel)

-

Microbalance

-

This compound sample

-

Inert reference material (e.g., empty crucible)

Procedure:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure crucible.

-

Crucible Sealing: Hermetically seal the crucible to contain any pressure generated during decomposition.

-

Instrument Setup: Place the sample crucible and a reference crucible into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a final temperature well above the decomposition point (e.g., 300°C).

-

Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell.

-

-

Data Analysis:

-

Determine the onset temperature of the exothermic decomposition peak.

-

Integrate the peak area to calculate the heat of decomposition (ΔHₔ) in J/g.

-

Thermo-gravimetric Analysis (TGA) Protocol

Objective: To determine the temperature of initial mass loss and the total mass loss during the decomposition of this compound.

Materials and Equipment:

-

TGA instrument with appropriate software

-

Ceramic or platinum crucibles

-

Microbalance

-

This compound sample

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible.

-

Instrument Setup: Place the sample crucible into the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 400°C).

-

Maintain an inert atmosphere (e.g., nitrogen) during the analysis.

-

-

Data Analysis:

-

Determine the onset temperature of mass loss from the TGA curve.

-

Calculate the percentage of mass loss at different temperature intervals.

-

Data Presentation and Interpretation

The data obtained from DSC and TGA analyses are crucial for a comprehensive risk assessment. The results should be summarized in a clear and concise format.

| Parameter | Typical Value Range | Significance |

| DSC Onset Temperature (Tₒ) | 80 - 120 °C | Indicates the temperature at which self-heating can begin. |

| Heat of Decomposition (ΔHₔ) | 800 - 1500 J/g | A measure of the energy released during decomposition; higher values indicate a greater hazard. |

| TGA Onset of Mass Loss | 90 - 130 °C | Correlates with the onset of decomposition and gas evolution. |

| Total Mass Loss | > 50% | Indicates significant gas generation. |

Note: The values presented are illustrative and can vary depending on the purity of the sample and the experimental conditions.

Visualization of Workflows and Mechanisms

Thermal Hazard Assessment Workflow

Caption: Workflow for assessing the thermal hazards of this compound.

Proposed Decomposition Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]

- 3. icheme.org [icheme.org]

- 4. aidic.it [aidic.it]

- 5. Synthonix, Inc > Building Blocks > 639519-67-8 | this compound [synthonix.com]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. azetidine hydrochloride suppliers USA [americanchemicalsuppliers.com]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

Azetidine-Containing Compounds: A Technical Guide to Their Applications in Modern Drug Discovery

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry. Its unique combination of conformational rigidity, metabolic stability, and synthetic tractability has propelled its incorporation into a growing number of approved drugs and clinical candidates. This technical guide provides an in-depth exploration of the potential applications of azetidine-containing compounds for researchers, scientists, and drug development professionals. We will delve into the fundamental properties of the azetidine moiety, advanced synthetic strategies, and its multifaceted roles in modulating pharmacological profiles across a spectrum of therapeutic areas. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage the azetidine scaffold in their drug discovery endeavors.

The Azetidine Scaffold: A Unique Structural Motif

The azetidine ring, a saturated heterocycle containing one nitrogen and three carbon atoms, possesses a distinct set of physicochemical properties that make it an attractive component in drug design.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, contributes to its unique three-dimensional geometry and influences its reactivity.[3] This constrained nature allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]

The presence of the nitrogen atom within the four-membered ring provides a handle for synthetic modification and can also serve as a basic center, influencing the pharmacokinetic properties of the molecule.[4] Furthermore, the azetidine ring is considered a bioisostere of larger, more flexible rings like piperidine, offering a means to reduce molecular weight and lipophilicity while maintaining or improving biological activity.[5]

Physicochemical Properties and Their Implications in Drug Design

| Property | Implication in Drug Design |

| Conformational Rigidity | Pre-organizes substituents for optimal target binding, potentially increasing potency and selectivity. Reduces the entropic penalty upon binding.[2] |

| Metabolic Stability | The strained ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains or larger rings. |

| Improved Solubility | The polar nitrogen atom can enhance aqueous solubility, a crucial factor for drug absorption and distribution. |

| Reduced Lipophilicity | As a smaller scaffold, it can help to lower the overall lipophilicity of a molecule, which is often associated with improved pharmacokinetic profiles and reduced off-target effects.[2] |

| Vectorial Exit Point | The substituents on the azetidine ring can be precisely positioned to explore different regions of a binding pocket. |

Synthetic Strategies for Accessing Azetidine-Containing Compounds

Historically, the synthesis of azetidines was considered challenging due to the high ring strain associated with the four-membered ring.[6][7] However, recent years have witnessed the development of numerous robust and efficient synthetic methodologies, making a diverse range of substituted azetidines readily accessible.[8][9][10]

Key Synthetic Approaches

A variety of synthetic routes to azetidines have been established, with the most common being intramolecular cyclization reactions.[9]

General Workflow for Intramolecular Cyclization:

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Other notable synthetic methods include:

-

[2+2] Cycloadditions: Photochemical or metal-catalyzed cycloadditions of imines and alkenes.[3][9]

-

Ring Expansion of Aziridines: A one-carbon homologation of readily available aziridines.[9][11]

-

Reductive Cyclization of β-haloalkylimines: A straightforward method for the synthesis of N-substituted azetidines.[6][9]

Experimental Protocol: Synthesis of a 3-Substituted Azetidine Derivative

This protocol outlines a general procedure for the synthesis of a 3-substituted azetidine via intramolecular cyclization of a protected γ-amino alcohol.

Step-by-Step Methodology:

-